7-Methylheptacosane

Contact sex pheromone Cerambycidae Behavioral bioassay

7-Methylheptacosane (C₂₈H₅₈, MW 394.76) is a chiral, mono-methyl-branched long-chain alkane belonging to the cuticular hydrocarbon (CHC) class of insect semiochemicals. The compound possesses a single stereogenic center at the C-7 methyl branch point, yielding (R)- and (S)-enantiomers that are not interchangeable in biological contexts.

Molecular Formula C28H58
Molecular Weight 394.8 g/mol
CAS No. 64821-85-8
Cat. No. B14485743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylheptacosane
CAS64821-85-8
Molecular FormulaC28H58
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC
InChIInChI=1S/C28H58/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-27-28(3)26-24-9-7-5-2/h28H,4-27H2,1-3H3
InChIKeyMEQXGAAQVQYDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylheptacosane (CAS 64821-85-8): Procurement-Relevant Chemical Identity and Baseline Characterization for Research Supply


7-Methylheptacosane (C₂₈H₅₈, MW 394.76) is a chiral, mono-methyl-branched long-chain alkane belonging to the cuticular hydrocarbon (CHC) class of insect semiochemicals [1][2]. The compound possesses a single stereogenic center at the C-7 methyl branch point, yielding (R)- and (S)-enantiomers that are not interchangeable in biological contexts [2]. It is naturally produced by females of the cerambycid beetle Neoclytus acuminatus acuminatus and functions as the major component of the species' contact sex pheromone [1]. Unlike many volatile pheromones, 7-methylheptacosane operates via gustatory contact chemoreception, requiring direct antennal contact with the female cuticle for mate recognition [1]. Gas chromatographic identification is achieved via Kovats retention indices of 2730–2744 depending on stationary phase (e.g., 2740 on DB-1, 2741 on DB-5MS) [3][4]. Regulatory considerations apply when procuring for field deployment: it is a semiochemical used in insect behavior manipulation; researchers should verify local requirements for pheromone-based research tools.

Why 7-Methylheptacosane Cannot Be Replaced by Other Methyl-Heptacosane Isomers or Straight-Chain Analogs in Pheromone Research


Methyl-branched heptacosanes with identical molecular formula (C₂₈H₅₈, MW 394.76) are not functionally equivalent. The position of the methyl branch governs both chromatographic separation behavior and biological recognition. Straight-chain n-heptacosane lacks the methyl branch entirely and elicits no mating response [1]. Among positional isomers, 9-methylheptacosane and 5-methylheptacosane produce distinctly different behavioral outcomes when tested singly or in blends [1]. Even more critically, chirality at the C-7 position determines pheromonal potency: the natural (R)-enantiomer elicits stronger male mating responses than the unnatural (S)-enantiomer, and blending the (S)-enantiomer with (R)-minor components yields only an intermediate behavioral response [2]. In a heterologous species (the parasitic wasp Lariophagus distinguendus), 3-methylheptacosane is the key pheromone component and 7-methylheptacosane fails to restore any pheromonal activity, demonstrating high positional specificity of chemoreception [3]. These findings collectively demonstrate that generic substitution among methylheptacosane isomers or omission of defined stereochemistry will compromise experimental reproducibility and invalidate behavioral bioassay results.

Quantitative Differentiation Evidence for 7-Methylheptacosane Against Closest Analogs: A Procurement Decision Guide


Single-Component Mating Response: 7-Methylheptacosane Outperforms 7-Methylpentacosane and 9-Methylheptacosane in Eliciting Copulation Attempts

In direct head-to-head behavioral bioassays using solvent-washed female carcasses of Neoclytus acuminatus acuminatus, synthetic 7-methylheptacosane (7Me-C27) applied alone elicited copulation attempts (behavioral Step 4) from 10% of test males, whereas equimolar applications of 7-methylpentacosane (7Me-C25) and 9-methylheptacosane (9Me-C27) each elicited 0% copulation attempts [1]. For arrestment (Step 1), 7Me-C27 achieved 40% male response compared to 20% for 7Me-C25 and 15% for 9Me-C27, against a freeze-killed female control of 100% [1]. The three-component blend (7Me-C25 + 7Me-C27 + 9Me-C27) approached control performance with 85% arrestment and 40% copulation attempts, demonstrating that 7Me-C27 is both the major bioactive component and an essential synergist in the full pheromone blend [1].

Contact sex pheromone Cerambycidae Behavioral bioassay

Enantiomeric Discrimination: (R)-7-Methylheptacosane Elicits Stronger Behavioral Response Than (S)-7-Methylheptacosane

The natural configuration of 7-methylheptacosane in N. acuminatus acuminatus females is (R), as determined by RP-HPLC isolation and digital polarimetry [1]. In enantiomer-specific bioassays, males responded most strongly to solvent-washed females treated with the complete (R)-enantiomer blend, and to a lesser extent to (R)-7-MeC27 alone [1]. Critically, a blend of (R)-7-MeC27 (the major bioactive component) with the (S)-enantiomers of the minor components (7-MeC25 and 9-MeC27) elicited only an intermediate behavioral response compared to the all-(R) blend, demonstrating that males can discriminate the absolute configuration of all three pheromone components and that unnatural (S)-stereochemistry reduces pheromonal activity [1]. The (R)-7-MeC27 alone was confirmed as the most bioactive single component among the three pheromone constituents [1].

Chirality Enantiomer discrimination Contact chemoreception

Gas Chromatographic Differentiation: 7-Methylheptacosane Kovats Retention Index (2740 on DB-1) Cleanly Resolves from Positional Isomers 9-MeC27 (2734) and 5-MeC27 (2749)

On a DB-1 capillary column, 7-methylheptacosane has a Kovats retention index of 2740, which is distinct from the closest positional isomers: 11/13-methylheptacosane (2731), 9-methylheptacosane (2734), 5-methylheptacosane (2749), and 3-methylheptacosane (2775) [1]. NIST data on a DB-5MS column confirm retention indices of 2741 (2 K/min ramp) and 2739 (3 K/min ramp) [2]. n-Heptacosane, the straight-chain analog, elutes at 2700, providing a 40-index-unit separation [1]. These index differences are sufficient for unambiguous chromatographic identification when coupled with diagnostic mass spectral ions (m/z 379 [M⁺−15], 112/308 for 7-MeC27 vs. 140/280 for 9-MeC27) [3].

GC-MS Kovats retention index Positional isomer identification

Species-Level Specificity: 7-Methylheptacosane Does Not Substitute for 3-Methylheptacosane in Lariophagus distinguendus, Demonstrating High Positional Selectivity of Chemoreception

In the parasitoid wasp Lariophagus distinguendus, the key contact sex pheromone component is 3-methylheptacosane (3-MeC27). When enantiopure synthetic 7-methylheptacosane [(S)-7-MeC27] was applied at 150 ng to aged male dummies (which lack endogenous 3-MeC27 and are unattractive), it failed to restore any wing-fanning behavior from test males, whereas both (R)- and (S)-3-MeC27 fully restored pheromonal activity [1]. Furthermore, application of 150 ng of (S)-7-MeC27 to bioactive 0-d-old female dummies did not significantly decrease wing-fanning duration compared to solvent control, indicating it is not recognized as a disruptive compound in this species' CHC profile [1]. This demonstrates that insect contact chemoreception can discriminate between methyl-branch positions separated by only four carbon atoms (C-3 vs. C-7) along a 27-carbon chain.

Structure-activity relationship Parasitic wasp Chemoreception specificity

Cuticular Abundance Does Not Predict Bioactivity: 7-MeC27 at 4.4% of Total Female Hydrocarbons Drives Mating While 7-MeC25 at 24.5% Does Not

In hexane extracts of female N. acuminatus acuminatus cuticle, 7-methylheptacosane (7-MeC27) constitutes only 4.44 ± 0.87% of total hydrocarbons, making it the least abundant of the three pheromone components, yet it is the only single component that independently elicits copulation attempts from males [1]. By contrast, 7-methylpentacosane (7-MeC25) is the most abundant component at 24.5 ± 0.89% of total hydrocarbons but fails to elicit any copulation attempts when tested alone (0% Step 4 response) [1]. The minor component 9-methylheptacosane (9-MeC27) at 9.84 ± 0.61% also yields 0% copulation attempts alone [1]. This inverse relationship between cuticular abundance and single-component bioactivity underscores why procurement decisions cannot rely on relative abundance data from GC-MS profiles alone.

Cuticular hydrocarbon profiling Bioactivity vs. abundance Pheromone component prioritization

Defined Synthetic Route: Enantiopure (R)-7-Methylheptacosane Accessible at 62–68% Overall Yield via Six-Step Asymmetric Synthesis, Enabling Reproducible Milligram-to-Gram Procurement

Both enantiomers of 7-methylheptacosane were synthesized in 62–68% overall yield over six steps via alkynylation of the triflate of a shared chiral alcohol intermediate, (R)- or (S)-2-methyloctanol [1]. The chiral intermediates were prepared via acylation and subsequent asymmetric methylation of (R)- and (S)-4-isopropyloxazolidin-2-one chiral auxiliaries [1]. This methodology can be readily adapted for the preparation of analogues with any desired chain length and methyl branch positions [1]. A more recent synthesis from (S)-2-methyloxirane via ring-opening, SN2 allylation, and Wittig coupling provides an alternative route to (R)-7-methylheptacosane [2]. The availability of well-characterized, reproducible synthetic routes is critical for quality assurance when procuring this compound.

Asymmetric synthesis Chiral methylalkane Semiochemical production

Validated Research and Industrial Application Scenarios for 7-Methylheptacosane (CAS 64821-85-8)


Contact Sex Pheromone Bioassay Standard for Neoclytus acuminatus acuminatus (Red-Headed Ash Borer) Mating Behavior Studies

7-Methylheptacosane is the only single compound that independently elicits the complete copulation behavioral sequence in N. a. acuminatus males [1]. Apply synthetic (R)-7-MeC27 to solvent-washed female carcasses at 0.73 female equivalents to restore mating responses for controlled bioassays. The three-component blend (7-MeC25 + 7-MeC27 + 9-MeC27) achieves near-natural response levels (85% arrestment, 40% copulation attempts vs. 100% and 35% for freeze-killed female controls) and should be used as the positive control standard [1].

Enantiomer-Specific Chemoreception Research: Chiral Discrimination of Contact Pheromones in Coleoptera

The (R)-enantiomer of 7-methylheptacosane is the natural configuration in N. acuminatus acuminatus females [1]. Use enantiopure (R)-7-MeC27 and (S)-7-MeC27 to test chiral discrimination in insect contact chemoreception. Males respond significantly more strongly to the (R)-enantiomer, and the (S)-enantiomer reduces behavioral response when blended with (R)-minor components [1]. This system provides a rare model for studying gustatory chiral recognition in insects, a poorly understood phenomenon compared to olfactory chiral discrimination.

GC-MS Reference Standard for Cuticular Hydrocarbon Profiling in Chemotaxonomic Studies of Coleoptera and Hymenoptera

With a distinct Kovats retention index of 2740 (DB-1) and diagnostic mass spectral ions at m/z 379 (M⁺−15) and 112/308 [1][2], synthetic 7-methylheptacosane serves as an authenticated reference standard for GC-MS identification in cuticular hydrocarbon profiling. Its RI cleanly separates from co-occurring positional isomers (9-MeC27 at 2734, 5-MeC27 at 2749) [2], enabling unambiguous peak assignment in complex biological extracts from beetles, ants, and wasps.

Structure-Activity Relationship Studies of Methyl-Branched Hydrocarbon Pheromones Across Insect Orders

7-Methylheptacosane exhibits high positional specificity: it is the major pheromone component in N. acuminatus acuminatus (Coleoptera) but is biologically inert in Lariophagus distinguendus (Hymenoptera), where 3-methylheptacosane is the key component [1][2]. This makes 7-MeC27 a valuable tool compound for comparative structure-activity relationship studies investigating how methyl-branch position on a fixed carbon skeleton (C27) determines species-specific chemoreceptive recognition across phylogenetically distant insect orders.

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